2-[(4-chlorobenzyl)sulfanyl]-5-methyl-N,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-N,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a methyl group, and a diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-N,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of a chlorinated triazolopyrimidine derivative with a thiol compound, followed by further functionalization to introduce the desired substituents. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and bases like triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-N,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-N,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral and antimicrobial agent. .
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and pathways. .
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes. .
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-N,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis. Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities, including antimicrobial and antiviral properties
Thiazole Derivatives: Thiazoles also exhibit diverse biological activities and are structurally related to triazoles
Uniqueness
The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-N,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22ClN5OS |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H22ClN5OS/c1-17-22(24(33)29-21-10-6-3-7-11-21)23(19-8-4-2-5-9-19)32-25(28-17)30-26(31-32)34-16-18-12-14-20(27)15-13-18/h2-15,23H,16H2,1H3,(H,29,33)(H,28,30,31) |
InChI Key |
ZIRQVJOQMYEADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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